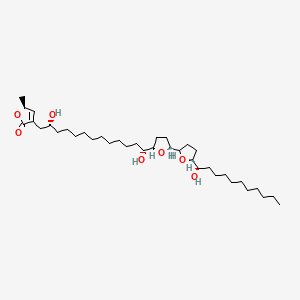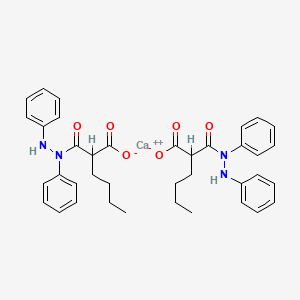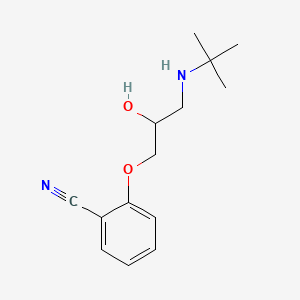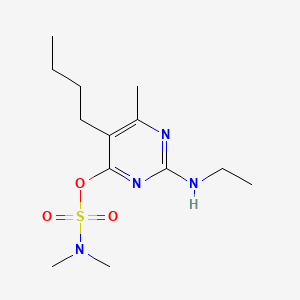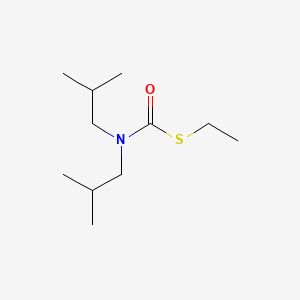
Butylat
Overview
Description
Butylate is a thiocarbamate herbicide.
Scientific Research Applications
Microbial Production of Butyl Butyrate
- Scientific Field : Bioresources and Bioprocessing .
- Application Summary : Butyl Butyrate (BB) is an important chemical with applications in beverage, food, and cosmetics industries. It can be synthesized using a single Clostridium strain natively producing butanol or butyrate .
- Methods of Application : BB can be synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase .
- Results or Outcomes : The production of BB through biotechnology is an emerging alternative approach due to the adverse impacts of chemical synthesis on the environment .
Use in Food and Cosmetic Industries
- Scientific Field : Food and Cosmetic Industries .
- Application Summary : BB is used in various food beverages to enhance their taste, and in the fragrance cosmetic industries to achieve a particular fruity or floral scent .
- Methods of Application : BB is added to food beverages and cosmetic products .
- Results or Outcomes : The addition of BB enhances the taste of food beverages and adds a particular fruity or floral scent to cosmetic products .
Use as a Solvent in the Plastic, Texture, and Fiber Industries
- Scientific Field : Industrial Manufacturing .
- Application Summary : BB is used as a solvent in the plastic, texture, and fiber industries .
- Methods of Application : BB is used in the processing of these materials .
- Results or Outcomes : The use of BB as a solvent aids in the processing of materials in these industries .
Use as an Extractant in the Processing of Petroleum Products
- Scientific Field : Petroleum Industry .
- Application Summary : BB is used as an important extractant in the processing of petroleum products .
- Methods of Application : BB is used in the extraction process of petroleum products .
- Results or Outcomes : The use of BB aids in the extraction of petroleum products .
Use as a Potential Aviation Fuel Constituent
- Scientific Field : Aviation Industry .
- Application Summary : BB is considered as a potential aviation fuel constituent due to its excellent compatibility with, and similar properties to, gasoline, jet fuel, and diesel components .
- Methods of Application : BB can be mixed with aviation fuel .
- Results or Outcomes : The addition of BB to aviation fuel can potentially improve the fuel’s performance .
Production from Lignocellulosic Biomass
- Scientific Field : Biofuel Production .
- Application Summary : Biobutanol production from lignocellulosic biomass through acetone–butanol–ethanol (ABE) fermentation has gained much interest globally due to its sustainable supply and non-competitiveness with food .
- Methods of Application : The process involves the pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation .
- Results or Outcomes : Despite challenges such as low concentrations of fermentation sugars and inhibitors, key process improvements are being researched to make butanol fermentation more profitable and commercially viable .
Synthesis of N-(Phenylmethyl)butanamide
- Scientific Field : Organic Chemistry .
- Application Summary : BB can be used as a reactant to synthesize N-(Phenylmethyl)butanamide .
- Methods of Application : This involves reacting BB with benzylamine via an ester-amide exchange reaction in the presence of a supported graphene oxide catalyst .
- Results or Outcomes : The result is the formation of N-(Phenylmethyl)butanamide .
Synthesis of Cyclohexyl Butyrate
- Scientific Field : Organic Chemistry .
- Application Summary : BB can be used to synthesize Cyclohexyl Butyrate .
- Methods of Application : This involves an acylation reaction with cyclohexanol using a ruthenium pincer PNN complex catalyst .
- Results or Outcomes : The result is the formation of Cyclohexyl Butyrate .
Production of Bioplastic Pigments in Paints and Coatings
- Scientific Field : Paint and Coating Industry .
- Application Summary : BB is used in the production of bioplastic pigments in paints and coatings .
- Methods of Application : BB is used in the formulation of paints and coatings .
- Results or Outcomes : The use of BB aids in the production of bioplastic pigments in paints and coatings .
Flavoring Agents in Food, Medicines, Cheese, and Alcohol
- Scientific Field : Food and Beverage Industry .
- Application Summary : BB is used as a flavoring agent in food, medicines, cheese, and alcohol .
- Methods of Application : BB is added to these products to enhance their flavor .
- Results or Outcomes : The addition of BB enhances the flavor of these products .
Esters in Perfumes and Disinfectants
- Scientific Field : Perfume and Disinfectant Industry .
- Application Summary : BB is used in the production of esters in perfumes and disinfectants .
- Methods of Application : BB is used in the formulation of perfumes and disinfectants .
- Results or Outcomes : The use of BB aids in the production of esters in perfumes and disinfectants .
Synthesis of N-(Phenylmethyl)butanamide
- Scientific Field : Organic Chemistry .
- Application Summary : BB can be used as a reactant to synthesize N-(Phenylmethyl)butanamide .
- Methods of Application : This involves reacting BB with benzylamine via an ester-amide exchange reaction in the presence of a supported graphene oxide catalyst .
- Results or Outcomes : The result is the formation of N-(Phenylmethyl)butanamide .
Synthesis of Cyclohexyl Butyrate
- Scientific Field : Organic Chemistry .
- Application Summary : BB can be used to synthesize Cyclohexyl Butyrate .
- Methods of Application : This involves an acylation reaction with cyclohexanol using a ruthenium pincer PNN complex catalyst .
- Results or Outcomes : The result is the formation of Cyclohexyl Butyrate .
Production of Bioplastic Pigments in Paints and Coatings
- Scientific Field : Paint and Coating Industry .
- Application Summary : BB is used in the production of bioplastic pigments in paints and coatings .
- Methods of Application : BB is used in the formulation of paints and coatings .
- Results or Outcomes : The use of BB aids in the production of bioplastic pigments in paints and coatings .
Flavoring Agents in Food, Medicines, Cheese, and Alcohol
- Scientific Field : Food and Beverage Industry .
- Application Summary : BB is used as a flavoring agent in food, medicines, cheese, and alcohol .
- Methods of Application : BB is added to these products to enhance their flavor .
- Results or Outcomes : The addition of BB enhances the flavor of these products .
Esters in Perfumes and Disinfectants
- Scientific Field : Perfume and Disinfectant Industry .
- Application Summary : BB is used in the production of esters in perfumes and disinfectants .
- Methods of Application : BB is used in the formulation of perfumes and disinfectants .
- Results or Outcomes : The use of BB aids in the production of esters in perfumes and disinfectants .
properties
IUPAC Name |
S-ethyl N,N-bis(2-methylpropyl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTAFVWTTFSTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023936 | |
| Record name | Butylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline] | |
| Record name | Butylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9 | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
240 °F (116 °C) - closed cup | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9402 at 25 °C | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C | |
| Record name | Butylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibition of lipid synthesis- not ACCase inhibition. | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butylate | |
Color/Form |
Colorless liquid, Clear amber-to-yellow liquid | |
CAS RN |
2008-41-5 | |
| Record name | Butylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U78PG73G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

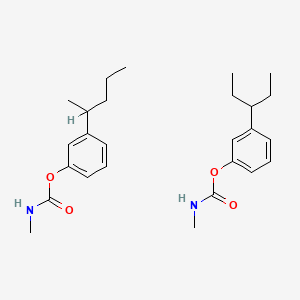
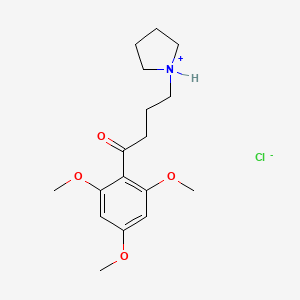
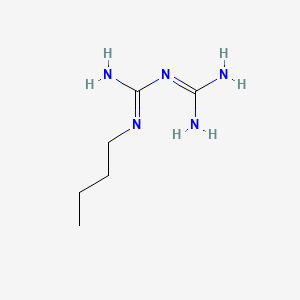
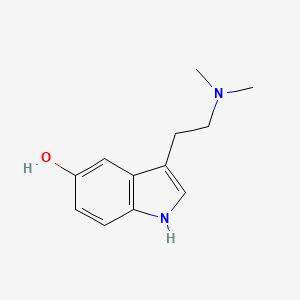
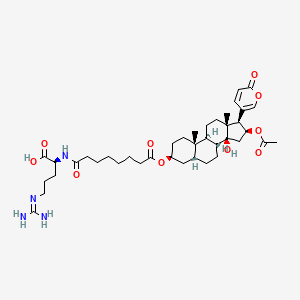
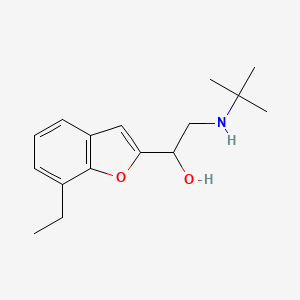
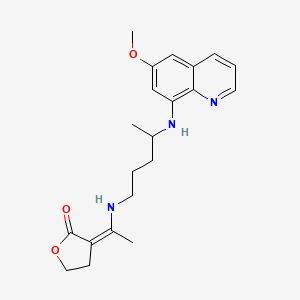
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
